PRGL493

Übersicht

Beschreibung

PRGL493 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor der langkettigen Acyl-CoA-Synthetase 4 (ACSL4) bekannt ist. Dieses Enzym ist am Metabolismus von Arachidonsäure und der Steroidogenese beteiligt. This compound hat ein erhebliches Potenzial gezeigt, die Bildung von Arachidonoyl-CoA aus Arachidonsäure zu hemmen, wodurch die Proliferation und Migration bestimmter Krebszellen beeinflusst wird .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PRGL493 umfasst mehrere Schritte, darunter die Verwendung von Essigsäureanhydrid und Pyridin als Lösungsmittel. Die Verbindung wird vollständig durch Kernresonanzspektroskopie und Massenspektrometrie charakterisiert . Das Herstellungsverfahren beinhaltet das Lösen der Verbindung in Lösungsmitteln wie Chloroform und Dimethylsulfoxid (DMSO), wobei eine Beschallung und Erwärmung auf 60 °C empfohlen werden, um die Löslichkeit zu verbessern .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound sind nicht umfangreich dokumentiert. Die Verbindung ist in verschiedenen Mengen für Forschungszwecke erhältlich, was darauf hindeutet, dass sie unter kontrollierten Bedingungen synthetisiert und gelagert wird, um ihre Stabilität und Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PRGL493 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Inhibitionsreaktionen: Es hemmt die Bildung von Arachidonoyl-CoA aus Arachidonsäure.

Reduktionsreaktionen: Es reduziert die Produktion von Progesteron, die durch 8-Br-cyclisches AMP in MA-10-Leydig-Tumorzellen induziert wird.

Häufige Reagenzien und Bedingungen

Reagenzien: Essigsäureanhydrid, Pyridin, Chloroform, Dimethylsulfoxid.

Bedingungen: Beschallung, Erwärmung auf 60 °C, Lagerung bei niedrigen Temperaturen, um die Stabilität zu erhalten

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, umfassen reduzierte Mengen an Arachidonoyl-CoA und Progesteron, was zu einem gehemmten Tumorwachstum in bestimmten Krebszellen führt .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Krebsforschung: Es hemmt die Proliferation und Migration von Krebszellen, insbesondere in Brust- und Prostatakrebsmodellen

Steroidogenese: Es beeinflusst die Steroidsynthese in Hoden- und Nebennierenzellen, was es zu einem wertvollen Werkzeug für die Erforschung der Steroidogenese macht.

Arzneimittelresistenz: This compound sensibilisiert Tumorzellen für chemotherapeutische und hormonelle Behandlungen und liefert Einblicke in die Überwindung der Arzneimittelresistenz in der Krebstherapie.

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Hemmung der langkettigen Acyl-CoA-Synthetase 4 (ACSL4). Diese Hemmung verhindert die Bildung von Arachidonoyl-CoA aus Arachidonsäure, wodurch verschiedene Signaltransduktionswege beeinflusst werden, die am Tumorwachstum und der Steroidogenese beteiligt sind. Die Verbindung blockiert die Zellproliferation und das Tumorwachstum sowohl in Brust- als auch in Prostatakrebsmodellen an Zellen und Tieren .

Wissenschaftliche Forschungsanwendungen

Applications in Cancer Treatment

1. Breast Cancer and Prostate Cancer

PRGL493 has demonstrated significant efficacy in inhibiting tumor growth in both breast and prostate cancer models. In vitro studies showed that this compound blocked cell proliferation and sensitized tumor cells to chemotherapeutic agents. In animal models, it reduced tumor size and inhibited metastasis, particularly in triple-negative breast cancer (TNBC) models .

Case Study: Triple-Negative Breast Cancer (TNBC)

- Model Used: 4T1-Luc allograft model

- Findings: this compound treatment resulted in a marked decrease in metastasis without significantly affecting primary tumor volume. The compound inhibited the migratory and invasive capabilities of TNBC cells, indicating its potential as an anti-metastatic agent .

2. Resistance to Hormonal Treatments

In castration-resistant prostate cancer models, this compound not only inhibited tumor growth but also countered resistance to anti-hormonal therapies. This dual action makes it a promising candidate for combination therapies aimed at enhancing treatment efficacy in hormone-dependent cancers .

Applications in Inflammatory Diseases

1. Acute Pancreatitis

Recent studies have explored the potential of this compound in managing severe acute pancreatitis (SAP). In mouse models, administration of this compound significantly reduced inflammatory markers such as IL-6 and TNFα, alleviated pancreatic edema, and decreased necrosis .

Case Study: Severe Acute Pancreatitis

- Model Used: Cerulein-induced acute pancreatitis mouse model

- Findings: Mice treated with this compound exhibited reduced serum amylase levels and less severe histopathological changes compared to controls, suggesting its therapeutic potential in inflammatory conditions related to ACSL4 dysregulation .

Summary of Research Findings

| Application Area | Model Used | Key Findings |

|---|---|---|

| Breast Cancer | 4T1-Luc allograft model | Significant reduction in metastasis; minimal effect on primary tumor size |

| Prostate Cancer | Various cellular models | Inhibition of tumor growth; sensitization to chemotherapy |

| Severe Acute Pancreatitis | Cerulein-induced model | Reduced inflammatory cytokines; alleviation of pancreatic damage |

Wirkmechanismus

PRGL493 exerts its effects by inhibiting long-chain acyl-CoA synthetase 4 (ACSL4). This inhibition prevents the formation of arachidonoyl-CoA from arachidonic acid, thereby affecting various signal transduction pathways involved in tumor growth and steroidogenesis. The compound blocks cell proliferation and tumor growth in both breast and prostate cellular and animal models .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thiazolidindione: Diese Verbindungen hemmen ebenfalls ACSL4, haben aber unterschiedliche molekulare Strukturen und Wirkmechanismen.

Nichtsteroidale Antirheumatika (NSAIDs): Einige NSAIDs hemmen den Arachidonsäurestoffwechsel, zielen aber auf andere Enzyme ab.

Einzigartigkeit von PRGL493

This compound ist einzigartig in seiner hohen Selektivität und Potenz als ACSL4-Inhibitor. Es hat eine signifikante Wirksamkeit bei der Reduzierung des Tumorwachstums und der Überwindung der therapeutischen Resistenz in Krebsmodellen gezeigt, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

PRGL493 is a selective inhibitor of Acyl-CoA synthetase 4 (ACSL4), an enzyme implicated in various biological processes, including fatty acid metabolism, steroidogenesis, and tumor progression. Recent studies have highlighted the compound's potential therapeutic applications, particularly in cancer treatment and inflammatory conditions.

This compound functions by inhibiting ACSL4 enzymatic activity, which is crucial for converting arachidonic acid into arachidonoyl-CoA. This inhibition leads to several biological effects:

- Tumor Growth Inhibition : this compound has been shown to block cell proliferation and tumor growth in breast and prostate cancer models. It sensitizes tumor cells to chemotherapeutic agents and hormonal treatments .

- Steroid Synthesis Suppression : The compound significantly inhibits de novo steroid synthesis in testicular and adrenal cells, as well as in prostate tumor cells .

- Anti-inflammatory Effects : In models of severe acute pancreatitis, this compound reduced the expression of pro-inflammatory cytokines such as IL-6 and TNFα, alleviating pancreatic edema and necrosis .

In Vitro Studies

- Cell Proliferation : In studies involving breast cancer cell lines (e.g., MDA-MB-231), this compound did not significantly alter ACSL4 protein expression but markedly impaired the migratory and invasive capabilities of the cells .

- Steroid Production : this compound treatment in MA-10 Leydig cells led to decreased progesterone levels, indicating its role in inhibiting steroid hormone production .

In Vivo Studies

- Tumor Models : In murine models of triple-negative breast cancer (TNBC), administration of this compound resulted in reduced metastasis without significantly affecting primary tumor volume. This suggests that while the compound may not inhibit initial tumor growth, it effectively prevents the spread of cancer .

- Acute Pancreatitis Models : Mice treated with this compound showed reduced serum amylase levels and improved histopathological outcomes compared to controls, indicating a protective effect against acute pancreatitis .

Data Tables

Case Studies

- Breast Cancer Case Study : A study utilizing this compound demonstrated its ability to disrupt the metastatic capabilities of TNBC cells in vivo. Mice treated with the compound exhibited significant reductions in metastatic spread as evidenced by bioluminescence imaging .

- Acute Pancreatitis Case Study : In a model of severe acute pancreatitis induced by L-arginine, this compound administration was associated with decreased inflammatory cytokine levels and improved histological scores, highlighting its potential as a therapeutic agent in inflammatory diseases .

Eigenschaften

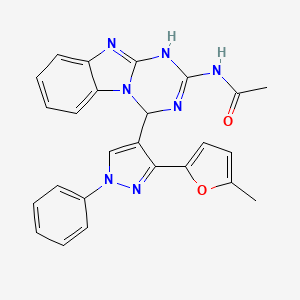

IUPAC Name |

N-[4-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N7O2/c1-15-12-13-21(34-15)22-18(14-31(30-22)17-8-4-3-5-9-17)23-28-24(26-16(2)33)29-25-27-19-10-6-7-11-20(19)32(23)25/h3-14,23H,1-2H3,(H2,26,27,28,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWGOBIYAPLFMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NN(C=C2C3N=C(NC4=NC5=CC=CC=C5N34)NC(=O)C)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.